1-[3-(3-Ethoxyphenoxy)propyl]piperidine;oxalic acid
Overview
Description
1-[3-(3-Ethoxyphenoxy)propyl]piperidine;oxalic acid is a useful research compound. Its molecular formula is C18H27NO6 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(3-ethoxyphenoxy)propyl]piperidine oxalate is 353.18383758 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Copolymers Synthesis
Research has focused on synthesizing novel copolymers using oxy ring-substituted butyl and propyl 2-cyano-3-phenyl-2-propenoates. These compounds, including those with ethoxy substituents, were prepared through piperidine-catalyzed Knoevenagel condensation. The copolymerization with styrene, initiated by radicals at elevated temperatures, resulted in copolymers with varying composition and thermal decomposition characteristics. This work illustrates the potential of using such ethoxy-substituted compounds in the synthesis of polymers with specific properties, such as enhanced thermal stability and altered reactivity patterns, which could be relevant for materials science and engineering applications (Kharas et al., 2015), (Kharas et al., 2016).
Synthesis of Nitrogen-Containing Heterocycles
The development of synthetic routes to nitrogen-containing heterocycles via radical addition–ionic cyclization reactions has been explored. Such synthetic strategies, employing oxime ethers and leading to substituted pyrrolidines and piperidines, are crucial for the synthesis of a wide range of bioactive molecules. This approach underscores the versatility of piperidine and related structures in medicinal chemistry and drug design, potentially including compounds similar to "1-[3-(3-ethoxyphenoxy)propyl]piperidine oxalate" (Miyata et al., 2008).
Photolysis of Aqueous Alkylphenol Ethoxylates
The study of Fe(III)-oxalate complex-mediated photolysis of aqueous alkylphenol ethoxylates under simulated sunlight conditions reveals insights into environmental degradation processes. This research could inform the environmental fate of similar ethoxy-containing compounds, highlighting the role of advanced oxidation processes in the breakdown of potentially persistent organic pollutants (Liu et al., 2010).
Synthesis and Biological Evaluation of Halogen Bearing Phenolic Chalcones
The synthesis and biological evaluation of phenolic bis Mannich bases, incorporating piperidine and related structures, have been explored for their cytotoxic and enzyme inhibitory effects. This research demonstrates the pharmaceutical and biomedical potential of piperidine derivatives, potentially guiding future investigations into the therapeutic applications of compounds like "1-[3-(3-ethoxyphenoxy)propyl]piperidine oxalate" (Yamali et al., 2016).
Properties
IUPAC Name |
1-[3-(3-ethoxyphenoxy)propyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-2-18-15-8-6-9-16(14-15)19-13-7-12-17-10-4-3-5-11-17;3-1(4)2(5)6/h6,8-9,14H,2-5,7,10-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVPDBLFJIJWQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCN2CCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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